

BI-1910: A Novel Agonistic Anti-TNFR2 Antibody for Cancer Immunotherapy

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Compound of Interest

Compound Name: BI-1910

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An In-depth Technical Guide

Executive Summary

BI-1910 is a clinical-stage, agonistic human IgG2 monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).^{[1][2]} Developed by BioInvent International AB using its proprietary F.I.R.S.T™ technology platform, **BI-1910** represents a differentiated therapeutic strategy within the burgeoning field of TNFR2-targeted cancer immunotherapies.^{[1][3]} Unlike ligand-blocking antibodies, **BI-1910** is designed to activate TNFR2, a key co-stimulatory receptor on various immune cells, including effector T cells and Natural Killer (NK) cells.^{[4][5]} Preclinical studies have demonstrated its ability to induce potent, T-cell-mediated anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors.^{[2][5]} A Phase 1/2a clinical trial (NCT06205706) has shown that **BI-1910** is well-tolerated and can induce durable disease control in patients with advanced solid tumors, which correlates with strong T-cell activation.^{[1][2]} Despite these promising results, the clinical development of **BI-1910** has been temporarily paused as part of a strategic portfolio prioritization by BioInvent.^[1] This guide provides a comprehensive technical overview of **BI-1910**, summarizing its mechanism of action, key preclinical and clinical data, and the methodologies employed in its evaluation.

Introduction

The tumor microenvironment (TME) is characterized by a complex interplay of immune cells, where inhibitory signals often suppress effective anti-tumor responses. A key player in this

environment is the Tumor Necrosis Factor Receptor 2 (TNFR2), a member of the TNFR superfamily.[5] While its counterpart, TNFR1, is broadly expressed, TNFR2 expression is largely restricted to immune cells, including suppressive regulatory T cells (Tregs), as well as effector CD4+ and CD8+ T cells, and NK cells.[4][5] TNFR2 is particularly upregulated on Tregs within the TME and is crucial for their survival and function.[4][6] However, it also acts as a potent co-stimulatory molecule on effector T cells, promoting their activation, proliferation, and the generation of memory cells.[2][5]

This dual role makes TNFR2 a compelling, yet complex, target for cancer immunotherapy. **BI-1910** is a novel, agonistic human IgG2 monoclonal antibody designed to harness the co-stimulatory function of TNFR2.[1] By activating the receptor, **BI-1910** aims to invigorate an anti-tumor immune response, a strategy that is distinct from ligand-blocking approaches.[3]

Table 1: BI-1910 Key Characteristics

Molecule Type	Agonistic Human IgG2 Monoclonal Antibody[1]
Target	Tumor Necrosis Factor Receptor 2 (TNFR2)[1]
Mechanism	Co-stimulatory activation of TNFR2 on immune cells[5]
Developer	BioInvent International AB[1]
Technology Platform	F.I.R.S.T™[3]
Key Differentiator	Agonist activity, does not block TNF-α ligand binding[5]
Development Status	Phase 1/2a Clinical Trial (NCT06205706); development currently paused[1]

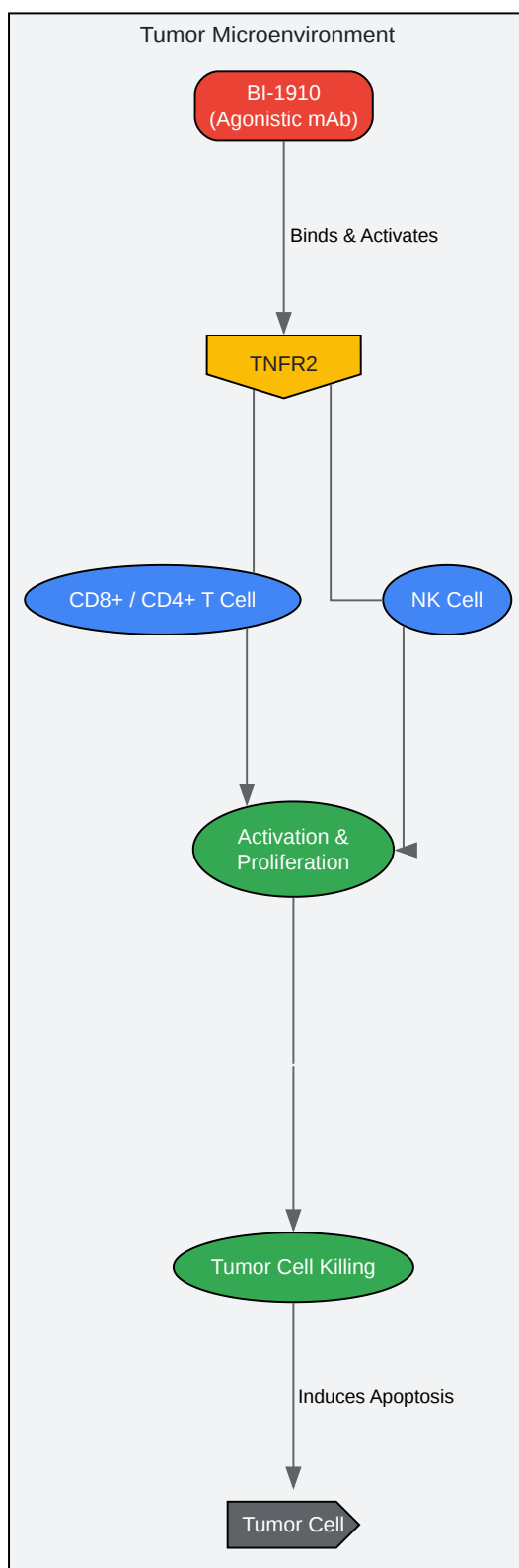
Mechanism of Action

BI-1910 functions as a potent TNFR2 agonist. Its primary mechanism involves binding to TNFR2 expressed on the surface of key immune effector cells within the TME.[5]

- **T-Cell Co-stimulation:** Upon binding to TNFR2 on CD4+ and CD8+ T cells, **BI-1910** provides a powerful co-stimulatory signal that enhances T-cell receptor (TCR) signaling. This leads to

increased T-cell activation, proliferation, and memory T-cell generation.[2] Clinical data has shown that durable responses in patients correlate with a strong expansion of CD4+ and CD8+ memory T-cells.[1]

- **NK Cell Activation:** Preclinical data indicates that **BI-1910** also activates Natural Killer (NK) cells, further broadening its anti-tumor activity.[6]
- **Selective Binding:** A critical feature of **BI-1910** is its ability to bind selectively to TNFR2 without blocking the interaction between the receptor and its natural ligand, TNF- α . [5] This allows for targeted agonism while preserving the natural physiological functions of the TNF- α pathway.
- **Fc-Receptor Independent Activity:** The anti-tumor activity of **BI-1910** has been shown preclinically to be independent of Fc gamma receptor (Fc γ R) expression, suggesting its primary mode of action is direct immune cell agonism rather than antibody-dependent cell-mediated cytotoxicity (ADCC).[6]



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Mechanism of Action of **BI-1910**.

Preclinical Development

The clinical development of **BI-1910** was supported by a robust preclinical data package demonstrating its activity and safety. Studies were conducted using both a mouse surrogate antibody (m**BI-1910**) in immunocompetent mice and the human-specific **BI-1910** in humanized mouse models.[\[2\]](#)

3.1 In Vitro & In Vivo Efficacy

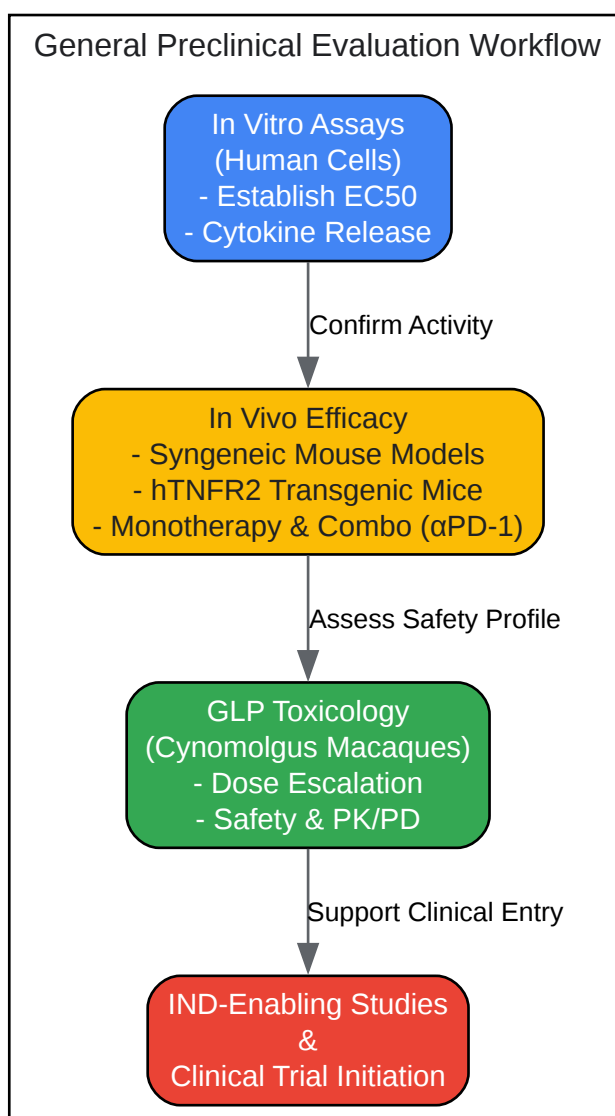
Preclinical studies demonstrated that **BI-1910** induces strong anti-tumoral immune responses.[\[6\]](#) A mouse surrogate antibody showed potent anti-tumor activity in multiple syngeneic tumor models, including B16 melanoma, MC38 colon cancer, and CT26 colon cancer.[\[5\]](#) This activity was observed both as a single agent and in combination with anti-PD-1 therapy, where it produced additive effects.[\[5\]](#) These findings were subsequently confirmed using **BI-1910** in human TNFR2 transgenic mice, highlighting the CD8+ T cell-dependent nature of the anti-tumor effects.[\[2\]](#) In vitro assays using human cells were employed to establish EC50 values and confirm the relationship between dose, receptor occupancy, and immune cell activation.[\[2\]](#)

3.2 Safety and Toxicology

A Good Laboratory Practice (GLP) toxicology study was performed in cynomolgus macaques to assess the safety profile of **BI-1910**.[\[2\]](#) The study design is summarized in Table 2.

Table 2: Preclinical Toxicology Study Design (Cynomolgus Macaque)	
Species	Cynomolgus Macaque[2]
Dose Levels	1, 5, and 25 mg/kg[2]
Administration	Weekly intravenous (IV) administration for four consecutive weeks[2]
Follow-up	Eight-week recovery period[2]
Key Findings	- Well-tolerated at all dose levels[2]- No associated adverse clinical signs[2]- No signs of cytokine release[2]- Expected human IgG half-life at receptor-saturating doses[2]- Clear dose-dependent T cell activation (shift from naïve to effector memory T cells)[2]

The study demonstrated that **BI-1910** was well-tolerated with no signs of systemic toxicity or cytokine release, even at high doses.[2] Importantly, a clear, dose-dependent activation of T cells was observed, providing an early pharmacodynamic readout that supported the proposed mechanism of action.[2]



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High-level preclinical evaluation workflow for **BI-1910**.

Clinical Evaluation

BI-1910 advanced into a Phase 1/2a first-in-human clinical trial (NCT06205706) in patients with advanced solid tumors who had progressed after standard therapy.[3][5] The study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **BI-1910**, both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab.[3][5]

4.1 Phase 1 Monotherapy Dose Escalation (Part A)

The initial part of the study focused on dose escalation of **BI-1910** as a single agent. This portion of the trial has been successfully completed.[\[7\]](#)

Table 3: Phase 1/2a (NCT06205706) Monotherapy Dose Escalation Cohort Summary	
Patient Population	Patients with advanced/metastatic solid tumors who have progressed after standard therapy [1]
Dose Range	4 mg to 900 mg [1]
Administration	Intravenous (IV) infusion every three weeks (Q3W) [1]
Primary Objectives	Assess safety, tolerability, and define dose level(s) for future studies [5]
Status	Dose escalation completed [7]

The treatment was found to be well-tolerated across all dose levels, with no dose-limiting toxicities observed.[\[1\]](#) The most commonly reported adverse event was fatigue.[\[1\]](#)

4.2 Clinical Efficacy and Biomarker Data

As of September 2025, promising signs of clinical activity were observed.[\[1\]](#) The data demonstrated robust target engagement and favorable pharmacokinetics, with evidence of T cell proliferation in patients receiving doses within the target range.[\[7\]](#)

Table 4: Clinical Efficacy from Phase 1 Monotherapy Study (as of Sept 2025)

Total Patients Treated	26[1]
Best Overall Response	Stable Disease (SD)[1]
Patients with Stable Disease	12 of 26 (46%)[1][3]
Durable Disease Control (>6 months)	5 patients[1]
Tumor Types with Durable Control	Neuroendocrine, Salivary Gland, Endometrial, Ovarian[1]
Key Biomarker Finding	Durable response was associated with strong CD4+ and CD8+ memory T-cell expansion[1]

These results provide compelling validation of TNFR2 as a target for immune activation and demonstrate that **BI-1910** can achieve meaningful disease control in heavily pre-treated patients.[1]

BI-1910 Phase 1/2a clinical trial workflow.

Methodological Approaches

While detailed, step-by-step experimental protocols are proprietary and not publicly available, the key methodological approaches used to characterize **BI-1910** can be summarized based on company disclosures.

- **Antibody Discovery and Selection:** **BI-1910** was identified from a large collection of binders generated via BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform, which is designed to identify antibodies with specific functional activities.[3]
- **In Vitro Functional Assays:** T-cell stimulation assays were used to characterize the agonistic activity of **BI-1910**. These likely involved co-culturing human T cells with **BI-1910** and measuring endpoints such as proliferation (e.g., via CFSE dilution) and cytokine production (e.g., via ELISA or multiplex assays) to determine potency (EC50) and the cytokine release profile.[2]

- **In Vivo Murine Tumor Models:** Standard syngeneic mouse tumor models (e.g., MC38, CT26) were likely used to evaluate the anti-tumor efficacy of the surrogate antibody m**BI-1910**.^[5] This typically involves implanting tumor cells into immunocompetent mice, allowing tumors to establish, and then treating with the antibody. Tumor volume is measured over time to assess growth inhibition. Combination studies with anti-PD-1 antibodies were also performed.^[5]
- **Humanized Mouse Models:** To test the human-specific **BI-1910**, transgenic mice expressing human TNFR2 were used.^[2] This allows for the evaluation of the clinical candidate's activity in an in vivo setting with a functional immune system.
- **GLP Toxicology Studies:** The safety of **BI-1910** was evaluated in cynomolgus macaques, a standard non-human primate model for antibody therapeutics.^[2] The study involved repeated intravenous dosing and monitoring of clinical signs, body weight, food consumption, and clinical pathology. Pharmacokinetic (PK) analysis to determine drug exposure and half-life, and pharmacodynamic (PD) analysis of T-cell activation markers via flow cytometry were also key components.^[2]
- **Clinical Trial Protocol (NCT06205706):** The Phase 1/2a study employs an adaptive, dose-escalation design.^[5] Patients receive **BI-1910** intravenously every three weeks. In the combination arm, pembrolizumab is administered at 400 mg IV every six weeks. Tumor responses are assessed regularly (e.g., every 9 weeks) using standard criteria such as RECIST 1.1.^[5]

Current Status and Future Directions

The Phase 1 dose escalation of **BI-1910** as a monotherapy has been successfully completed, demonstrating a favorable safety profile and encouraging signs of clinical activity.^[7] The combination arm with pembrolizumab has been initiated.^[7] Based on the strength of the monotherapy data, a Phase 2a study is planned to commence in the second half of 2025, with expansion cohorts in hepatocellular carcinoma (HCC) and other solid tumors.^[8]

However, in August 2025, BioInvent announced a strategic decision to temporarily pause the development of **BI-1910** to concentrate resources on its more advanced programs, including BI-1808, a ligand-blocking anti-TNFR2 antibody.^[1] Despite the pause, the clinical data from **BI-1910** are considered a strong validation of TNFR2 as a therapeutic target for cancer

immunotherapy.[1] The program remains a potential candidate for future development or partnership.

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